molecular formula C14H10N2O4 B14734073 2-(2-Nitrophenyl)-3-pyridin-3-ylprop-2-enoic acid CAS No. 6635-96-7

2-(2-Nitrophenyl)-3-pyridin-3-ylprop-2-enoic acid

Cat. No.: B14734073
CAS No.: 6635-96-7
M. Wt: 270.24 g/mol
InChI Key: HXNNIUXUWWDGKO-WQLSENKSSA-N
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Description

The compound with the identifier “CID 243176” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 243176 involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of CID 243176 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 243176 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: CID 243176 can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 243176 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 243176 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This interaction can lead to various downstream effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

Uniqueness

CID 243176 stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles compared to similar compounds. This uniqueness makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

6635-96-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

(Z)-2-(2-nitrophenyl)-3-pyridin-3-ylprop-2-enoic acid

InChI

InChI=1S/C14H10N2O4/c17-14(18)12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16(19)20/h1-9H,(H,17,18)/b12-8-

InChI Key

HXNNIUXUWWDGKO-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/C2=CN=CC=C2)/C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CN=CC=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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